PDHK2 Inhibition Pharmacophore Match: 3-Dimethylamino-4-Aryl Motif vs. Unsubstituted Pyrazole Amides
Patent US-9,040,717 explicitly claims pyrazole-amide compounds bearing a 3-dialkylamino substituent as potent PDHK inhibitors [1]. Within the disclosed examples, compounds containing the 3-dimethylamino-4-aryl pyrazole substructure exhibited PDHK2 enzymatic IC50 values ranging from 0.05 µM to 5 µM, whereas control compounds lacking the 3-dialkylamino group showed IC50 >50 µM (measured under identical recombinant PDHK2 assay conditions) [1]. The target compound (CAS 1286713-10-7) contains the very 3-dimethylamino-4-(p-tolyl) pyrazole motif specified in the active pharmacophore. This represents a structural match to the patent's most active series, distinguishing it from simpler N-phenylacetamide derivatives without the 3-amino substitution [1].
| Evidence Dimension | PDHK2 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | Not directly reported in public literature; predicted by pharmacophore alignment |
| Comparator Or Baseline | Patent examples with 3-dialkylamino-4-aryl pyrazole: IC50 0.05–5 µM; Control compounds lacking 3-dialkylamino group: IC50 >50 µM |
| Quantified Difference | At least 10- to 1000-fold differential based on 3-amino substitution presence |
| Conditions | Recombinant PDHK2 enzyme assay (US-9,040,717 standard protocol) |
Why This Matters
Procurement of a compound matching the PDHK inhibitor pharmacophore is critical for metabolic disease drug discovery programs aiming at mitochondrial fuel regulation; generic pyrazole amides without the 3-dialkylamino group fail to meet this requirement.
- [1] U.S. Patent No. 9,040,717. Pyrazole-amide compounds and pharmaceutical use thereof. Justia Patents, issued May 26, 2015. View Source
